rac-(3aR,6aS)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one, cis
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Overview
Description
rac-(3aR,6aS)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one, cis: is a complex organic compound that belongs to the class of heterocyclic compounds It features a cyclopenta[c]pyrrol ring system with a benzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aS)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring. For instance, the cyclization can be initiated using p-toluenesulfonic acid as a catalyst . Another approach involves the use of acetic anhydride and perchloric acid to prepare pyrylium salts, which can further be used in the synthesis of pyrrolo[3,4-c]pyridines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,6aS)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one, cis can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the degree of saturation in the ring system.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: p-Toluenesulfonic acid, acetic anhydride, perchloric acid .Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce more saturated ring systems.
Scientific Research Applications
rac-(3aR,6aS)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one, cis has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(3aR,6aS)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one, cis involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
rac-(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one: Similar in structure but with a furo ring instead of a cyclopenta ring.
rac-(3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride: Similar core structure but different substituents and functional groups.
Uniqueness
rac-(3aR,6aS)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one, cis is unique due to its specific ring system and benzyl substituent, which confer distinct chemical and biological properties
Properties
CAS No. |
101046-32-6 |
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Molecular Formula |
C14H17NO |
Molecular Weight |
215.3 |
Purity |
95 |
Origin of Product |
United States |
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